(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide
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Overview
Description
(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a chlorinated furan ring and a pent-2-enamide backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the chlorinated furan ring, followed by the formation of the pent-2-enamide backbone through a series of reactions including halogenation, alkylation, and amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated furan ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furans or amides.
Scientific Research Applications
(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a furan ring, used as a solvent and in organic synthesis.
Tetrahydrofuran: Another furan derivative, commonly used as a solvent in chemical reactions.
Uniqueness
(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide is unique due to its specific chlorinated furan ring and pent-2-enamide structure, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2763800-00-4 |
---|---|
Molecular Formula |
C14H19Cl2NO2 |
Molecular Weight |
304.2 |
Purity |
95 |
Origin of Product |
United States |
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